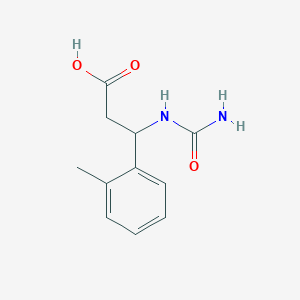
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid
説明
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, also known as CMPPA, is a compound of interest in the scientific research community. It has a wide range of applications in both biochemical and physiological experiments. CMPPA is a derivative of propanoic acid and is used in various laboratory experiments to study the effects of various compounds and drugs on the human body. CMPPA has been studied extensively in the past few years, and its potential for use in laboratory experiments is still being explored.
科学的研究の応用
Anti-Inflammatory Activities
Research on compounds related to 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, such as phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv., has shown potential anti-inflammatory activities. These compounds were tested for their inhibitory effect on LPS-induced NO production in macrophage cells, demonstrating modest activities (Ren et al., 2021).
Organometallic Chemistry Applications
In organometallic chemistry, derivatives of 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid have been synthesized and characterized, such as planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds are explored for their potential in medicinal organometallic chemistry, offering novel structures for drug development (Patra, Merz, & Metzler‐Nolte, 2012).
Chromatographic Enantioseparation
The compound has been studied in the context of enantioseparation, a technique important in producing enantiomerically pure substances. Specifically, its isomers have been successfully enantioseparated by countercurrent chromatography, demonstrating the compound's relevance in analytical chemistry (Jin, Bao, Sun, & Tong, 2020).
Synthetic Chemistry
In synthetic chemistry, 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid analogs have been synthesized for various applications. For example, in the synthesis of bioorganometallics based on the antibiotic platensimycin lead structure, demonstrating the versatility of this compound in drug synthesis (Asada et al., 2010).
Biological Applications
Several studies have explored the biological applications of compounds structurally similar to 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid. This includes the synthesis of tri- and diorganotin(IV) derivatives for potential antibacterial applications (Mahmood, Ali, & Bhatti, 2004).
特性
IUPAC Name |
3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-2-3-5-8(7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHAYFBBUXGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
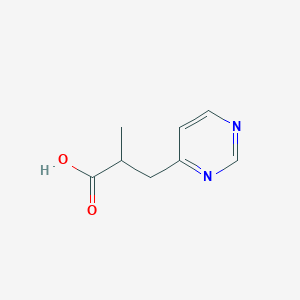
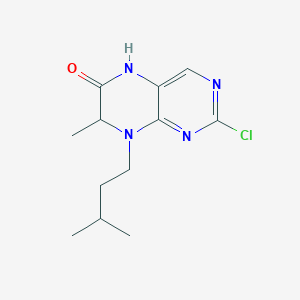
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
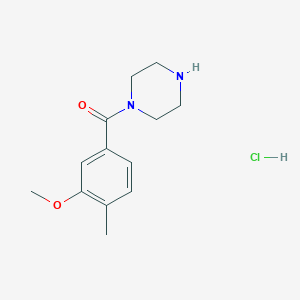
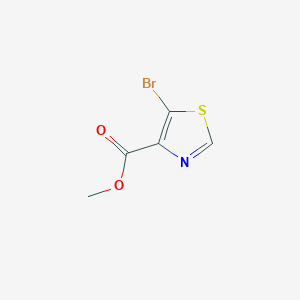
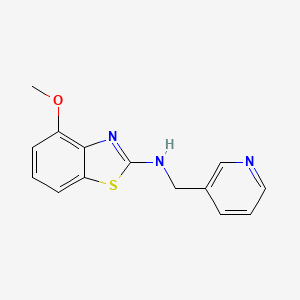
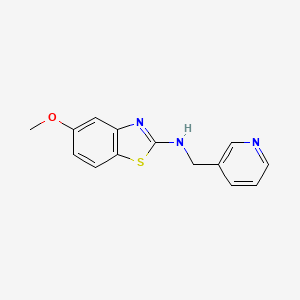
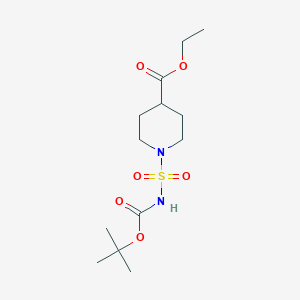
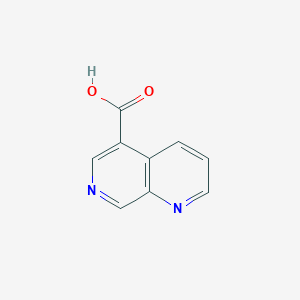
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)
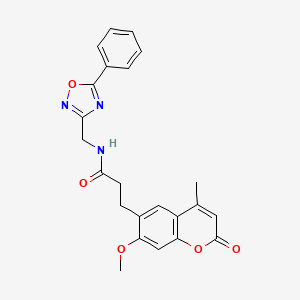
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)